molecular formula C21H40ClNO3 B12733261 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride CAS No. 95135-80-1

2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride

Cat. No.: B12733261
CAS No.: 95135-80-1
M. Wt: 390.0 g/mol
InChI Key: HEMOZXCBFGSEIW-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is a chemical compound with the molecular formula C21H35NO3·HCl. It is known for its unique structure, which includes a diethylamino group and two cyclohexyl rings. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride typically involves the esterification of 2,3-dicyclohexylhydracrylic acid with 2-(diethylamino)ethanol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in pharmacological studies.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-cyclohexyl-2-phenylpropanoate;hydrochloride
  • 2-(Diethylamino)ethyl hydroxy(2-methylphenyl)phenylacetate;hydrochloride
  • 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin;hydrochloride

Uniqueness

2-(Diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride is unique due to its dual cyclohexyl rings, which impart distinct steric and electronic properties. This structural feature differentiates it from other similar compounds and contributes to its specific chemical reactivity and biological activity.

Properties

CAS No.

95135-80-1

Molecular Formula

C21H40ClNO3

Molecular Weight

390.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2,3-dicyclohexyl-3-hydroxypropanoate;hydrochloride

InChI

InChI=1S/C21H39NO3.ClH/c1-3-22(4-2)15-16-25-21(24)19(17-11-7-5-8-12-17)20(23)18-13-9-6-10-14-18;/h17-20,23H,3-16H2,1-2H3;1H

InChI Key

HEMOZXCBFGSEIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1CCCCC1)C(C2CCCCC2)O.Cl

Origin of Product

United States

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